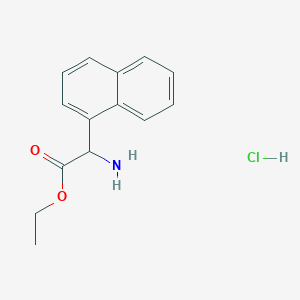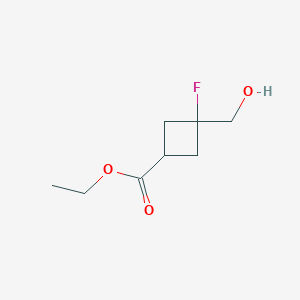
Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate, is a fluorinated cyclobutane derivative with potential relevance in various chemical synthesis processes. While the provided papers do not directly discuss this compound, they offer insights into the chemistry of related structures and reactions that can be extrapolated to understand the synthesis, molecular structure, and chemical properties of the compound .
Synthesis Analysis
The synthesis of cyclobutane derivatives often involves cycloalkylation reactions, as seen in the preparation of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid, which is achieved through cycloalkylation of dimethyl malonate with epichlorohydrin followed by Hofmann rearrangement . Similarly, the synthesis of Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate could potentially involve a fluorinated starting material undergoing a cycloalkylation process, with subsequent functional group modifications to introduce the hydroxymethyl and ester groups.
Molecular Structure Analysis
The molecular structure of cyclobutane derivatives can be complex, as demonstrated by the crystal structure analysis of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, which crystallizes in the orthorhombic space group and exhibits an intramolecular N–H…O hydrogen bond . For Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate, one could expect similar detailed structural analysis to reveal the spatial arrangement of the fluorine, hydroxymethyl, and carboxylate groups, which would influence the compound's reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of cyclobutane derivatives can be influenced by the presence of halogens and other substituents. For instance, the carbanionic ring enlargement of (halomethylene)cyclobutanes to 1-halocyclopentenes shows that fluorinated analogues can provide better yields of rearranged products under certain conditions . This suggests that the fluorine atom in Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate could play a significant role in its chemical reactivity, potentially affecting reactions such as ring expansions or substitutions.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclobutane derivatives are closely related to their molecular structure. For example, the hydrolysis and decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates lead to various products depending on the reaction conditions, such as temperature and pH . These reactions highlight the importance of functional groups in determining the stability and reactivity of the compound. Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate's properties, such as solubility, boiling point, and reactivity, would be influenced by the electron-withdrawing effects of the fluorine atom and the electron-donating hydroxymethyl group.
Applications De Recherche Scientifique
Synthesis and Anti-HIV Activity
- Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate is used in the synthesis of purine nucleosides, which are integrated into a 3-oxabicyclo[3.2.0]heptane scaffold. This compound has demonstrated anti-HIV activity in newly synthesized nucleoside analogues (Flores et al., 2011).
Carbanionic Rearrangements
- The compound plays a role in carbanionic ring enlargement from (halomethylene)cyclobutanes to 1-halocyclopentenes. This process has shown that fluoro analogues like Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate provide better yields compared to their chloride, bromide, or iodide counterparts (Du et al., 1998).
Ring Expansion-Fluorination
- This compound is also used in the novel synthesis of monofluorocyclobutanes through the ring expansion-fluorination of cyclopropylmethanols. This process results in the creation of new 1-fluoro-1-alkyl(or aryl)-2-substituted cyclobutanes (Kanemoto et al., 1987).
Antibacterial Research
- The compound is used in synthesizing ethyl 1-ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate, an intermediate in the research of antibacterial fluoroquinolones (Rádl, 1994).
Synthesis of Carboplatin Derivatives
- It contributes to the synthesis of new carboplatin derivatives with superior antitumor activity. Specifically, introducing fluoro and other substituents into the cyclobutane ring has resulted in derivatives with increased effectiveness against certain cancer cells (Bernhardt et al., 2004).
Orientations Futures
The future directions for research on Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate could include further studies on its synthesis, reactions, and potential applications. For example, cycloalkanes and their derivatives are often used in the synthesis of pharmaceuticals and other biologically active compounds , so this could be a potential area of future research.
Propriétés
IUPAC Name |
ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO3/c1-2-12-7(11)6-3-8(9,4-6)5-10/h6,10H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALCJMXBRTZKSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)(CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-fluoro-3-(hydroxymethyl)cyclobutane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[2-(4-chlorophenyl)phenyl]-N-(2-chloropyridine-3-carbonyl)pyridine-3-carboxamide](/img/structure/B3009328.png)
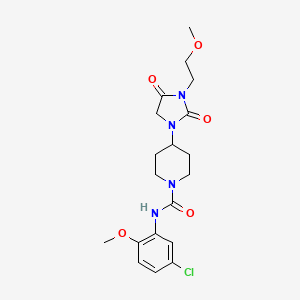
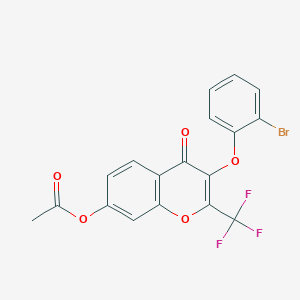
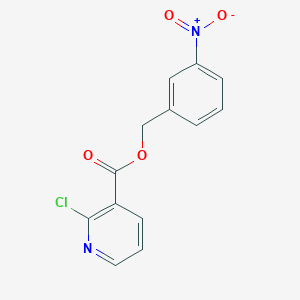
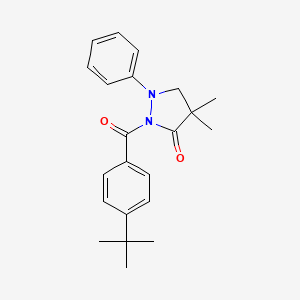
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B3009334.png)
![1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B3009336.png)
![N-[1-(1-Phenylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B3009337.png)
amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3009339.png)
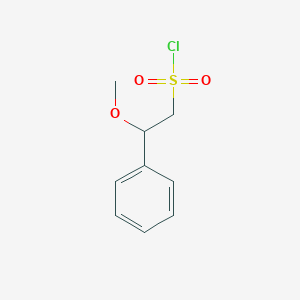
![(2S,4As,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B3009344.png)
![3-{[(5-Methylthiophen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B3009348.png)
